molecular formula C21H24BrNO2 B4098003 2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B4098003
M. Wt: 402.3 g/mol
InChI Key: JLVCFKNRVBTBGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a complex organic compound that belongs to the class of tetrahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the bromophenyl and ethyl groups. The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the tetrahydroquinoline core can interact with various biological pathways. The acetate ester may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the acetate ester group.

    2-(3-Bromophenyl)-6-methyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate: Has a methyl group instead of an ethyl group.

Uniqueness

The presence of the acetate ester in 2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability

Properties

IUPAC Name

[2-(3-bromophenyl)-6-ethyl-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c1-5-14-9-10-18-17(11-14)20(25-13(2)24)21(3,4)19(23-18)15-7-6-8-16(22)12-15/h6-12,19-20,23H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVCFKNRVBTBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Reactant of Route 5
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-6-ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

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